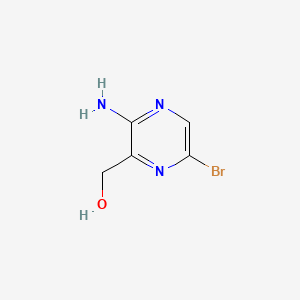

(3-Amino-6-bromopyrazin-2-yl)methanol

Descripción

Overview of Pyrazine (B50134) Derivatives in Chemical Sciences

Pyrazine and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. semanticscholar.orgresearchgate.net This six-membered aromatic ring, with two nitrogen atoms at the 1 and 4 positions, is a common motif in a vast array of natural and synthetic compounds. lifechemicals.commdpi.com In the food industry, for instance, alkylpyrazines are known for their characteristic aroma and are used as flavoring agents. mdpi.com Beyond this, the unique electronic properties of the pyrazine ring make it a valuable component in the development of functional materials, such as polymers for optical devices and organic semiconductors. lifechemicals.com

Significance of the Pyrazine Scaffold in Research

The pyrazine scaffold is of paramount importance in medicinal chemistry. Its presence is noted in several vitamins, such as riboflavin (B1680620) and folic acid. lifechemicals.com Numerous pyrazine-containing compounds have been developed as therapeutic agents with a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. semanticscholar.orgnih.gov Marketed drugs containing the pyrazine moiety, such as the antituberculosis agent Pyrazinamide, underscore the therapeutic relevance of this heterocyclic system. researchgate.netlifechemicals.com The ability of the pyrazine structure to serve as a scaffold for diverse chemical modifications allows researchers to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. nih.gov

Rationale for Investigating (3-Amino-6-bromopyrazin-2-yl)methanol

The specific interest in this compound stems from its potential as a trifunctional building block. The amino group, the bromine atom, and the methanol (B129727) group each offer a reactive site for further chemical transformations. The amino group can be acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. The bromine atom is a classic handle for cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of a wide variety of aryl or heteroaryl substituents. The methanol group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions.

This multifunctionality makes this compound a valuable starting material for the synthesis of libraries of complex pyrazine derivatives. These derivatives can then be screened for a range of biological activities, contributing to the discovery of new therapeutic agents. The compound's utility is primarily as an intermediate in the construction of more elaborate molecular architectures.

While direct research findings on this compound are scarce, its immediate precursor, 3-Amino-6-bromopyrazine-2-carboxylic acid, and its corresponding methyl ester are commercially available, indicating their use in synthetic chemistry. The reduction of the carboxylic acid or its ester would be the most direct route to this compound.

Below is a table detailing the properties of the precursor, Methyl 3-amino-6-bromopyrazine-2-carboxylate, which is a key starting material for the synthesis of the title compound.

| Property | Value |

| IUPAC Name | Methyl 3-amino-6-bromopyrazine-2-carboxylate |

| CAS Number | 6966-01-4 |

| Molecular Formula | C₆H₆BrN₃O₂ |

| Molecular Weight | 232.03 g/mol |

| Appearance | Not specified in available data |

| Purity | Typically offered at >97% |

This data is compiled from commercially available sources for the precursor compound.

The research on this and similar aminobromopyrazine derivatives is foundational for the development of new molecules with tailored properties for a variety of scientific applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-amino-6-bromopyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHROBJGQFGJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855657 | |

| Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260880-59-8 | |

| Record name | (3-Amino-6-bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 6 Bromopyrazin 2 Yl Methanol and Its Derivatives

Established Synthetic Routes to (3-Amino-6-bromopyrazin-2-yl)methanol

The synthesis of the title compound is not a single-step process but rather a sequence that builds upon simpler, commercially available precursors.

The most logical and documented approach to synthesizing this compound involves a precursor-based pathway starting from 3-aminopyrazine-2-carboxylic acid. This pathway can be broken down into three key steps: esterification, regioselective bromination, and reduction.

Esterification: The initial step involves the conversion of 3-aminopyrazine-2-carboxylic acid to its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate. This is a standard Fischer esterification, typically carried out in methanol (B129727) with a catalytic amount of strong acid, such as sulfuric acid. nih.gov This reaction protects the carboxylic acid and facilitates subsequent transformations. imist.ma

Bromination: The resulting ester, methyl 3-aminopyrazine-2-carboxylate, undergoes regioselective bromination to yield methyl 3-amino-6-bromopyrazine-2-carboxylate. imist.ma This transformation introduces the key bromine atom onto the pyrazine (B50134) ring.

Reduction: The final step is the reduction of the ester group in methyl 3-amino-6-bromopyrazine-2-carboxylate to the primary alcohol, yielding this compound. This transformation requires a potent reducing agent capable of reducing esters, such as Lithium Aluminium Hydride (LiAlH₄). masterorganicchemistry.com While sodium borohydride (B1222165) is a milder reducing agent, it is generally ineffective for the reduction of esters. masterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess hydride reagent and liberate the alcohol product. masterorganicchemistry.comyoutube.com

| Step | Starting Material | Reaction | Key Reagents | Product |

|---|---|---|---|---|

| 1 | 3-Aminopyrazine-2-carboxylic acid | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄) | Methyl 3-aminopyrazine-2-carboxylate |

| 2 | Methyl 3-aminopyrazine-2-carboxylate | Bromination | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Methyl 3-amino-6-bromopyrazine-2-carboxylate |

| 3 | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Reduction | Lithium Aluminium Hydride (LiAlH₄) | This compound |

Regioselectivity is a critical aspect of the synthesis, particularly during the bromination step. The pyrazine ring in methyl 3-aminopyrazine-2-carboxylate contains several positions that could potentially react with an electrophile like bromine. However, the directing effects of the existing substituents guide the incoming bromine atom preferentially to the C-6 position. The amino group at C-3 and the methoxycarbonyl group at C-2 are electron-withdrawing (via resonance and induction, respectively, for the pyrazine ring nitrogen), deactivating the ring towards electrophilic substitution. The C-6 position is the most activated site for electrophilic attack, leading to the desired regioselective bromination.

Chemical Transformations and Derivatization of this compound

The presence of three distinct functional groups on the this compound scaffold provides multiple handles for further chemical modification and derivatization.

The primary alcohol of the hydroxymethyl group can be readily transformed into other functional groups.

Oxidation: Selective oxidation of the hydroxymethyl group can yield either the corresponding aldehyde (3-amino-6-bromopyrazine-2-carbaldehyde) or the carboxylic acid (3-amino-6-bromopyrazine-2-carboxylic acid). The choice of oxidant and reaction conditions determines the outcome. Milder oxidants, such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP), are typically used to stop the oxidation at the aldehyde stage. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol all the way to the carboxylic acid. The selective oxidation of heteroaryl methanols, especially in the presence of other sensitive groups like an amino group, often requires carefully chosen, chemoselective reagents. researchgate.netresearchgate.net

Esterification: The hydroxymethyl group can undergo esterification with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. google.co.in This reaction is often catalyzed by an acid or promoted by a coupling agent. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) would yield (3-amino-6-bromopyrazin-2-yl)methyl acetate.

| Transformation | Reagent Class | Potential Product |

|---|---|---|

| Oxidation to Aldehyde | Mild Oxidants (e.g., MnO₂) | 3-Amino-6-bromopyrazine-2-carbaldehyde |

| Oxidation to Carboxylic Acid | Strong Oxidants (e.g., KMnO₄) | 3-Amino-6-bromopyrazine-2-carboxylic acid |

| Esterification | Acyl Halides, Anhydrides | (3-Amino-6-bromopyrazin-2-yl)methyl esters |

The nucleophilic amino group at the C-3 position is a prime site for derivatization.

Acylation/Amidation: The amino group can be acylated by reacting it with acyl chlorides or anhydrides to form amides. For example, treating this compound with acetyl chloride would yield N-(6-bromo-2-(hydroxymethyl)pyrazin-3-yl)acetamide. Studies on the related methyl 3-aminopyrazine-2-carboxylate have shown that direct acylation is feasible, providing a reliable method for modifying this position. mdpi.com

Alkylation: N-alkylation of the amino group is also a possible transformation. However, direct alkylation of amino groups with alkyl halides can be challenging due to the potential for over-alkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to tertiary amines and even quaternary ammonium (B1175870) salts. googleapis.com More controlled methods, such as reductive amination with an aldehyde or ketone, or specialized chelation-controlled alkylations, might be employed for selective mono-alkylation. organic-chemistry.org For instance, reacting the amino group with an aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) would yield a secondary amine derivative.

Substitution and Coupling Reactions on the Pyrazine Ring (e.g., Suzuki Coupling, SNAr reactions)

The functionalization of the this compound core is primarily achieved through cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, which allow for the introduction of a wide range of substituents.

Suzuki Coupling:

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly for the arylation of heteroaryl halides. rsc.org For this compound, the bromine atom at the 6-position is susceptible to palladium-catalyzed Suzuki coupling with various boronic acids and esters.

A specific example involves the use of this compound in a Suzuki coupling reaction as a key step in the synthesis of heterocyclic compounds with potential as PDK1 inhibitors. google.comgoogle.com In a typical procedure, this compound is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. google.com

The general catalytic cycle for the Suzuki coupling involves three main steps: oxidative addition of the bromopyrazine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and can be tailored for specific substrates. For instance, the coupling of highly functionalized bromopyrazines has been successfully achieved with high yields using Pd(dppf)Cl₂ as a catalyst and cesium carbonate as a base. rsc.org

Table 1: Representative Suzuki Coupling Reaction of a Bromopyrazine Derivative

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product | Yield | Reference |

| This compound | Arylboronic acid | Bis(triphenylphosphine)palladium(II) dichloride | Sodium bicarbonate | Not specified in abstract | 6-Aryl-(3-aminopyrazin-2-yl)methanol | Not specified in abstract | google.com |

| 6-Bromopyrazine derivative | Biphenyl boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Not specified in abstract | 6-Biphenylpyrazine derivative | 85-100% | rsc.org |

SNAr Reactions:

Nucleophilic aromatic substitution (SNAr) offers another avenue for modifying the pyrazine ring, typically at positions activated by electron-withdrawing groups. While direct SNAr on this compound is not extensively documented in the searched literature, related systems provide insight into this methodology. For example, 2-amino-3,5-dibromopyrazine (B131937) undergoes substitution reactions where one of the bromine atoms is displaced by nucleophiles like morpholine, piperazine, or pyrrole. google.com This suggests that the bromine atom in this compound could potentially be displaced by strong nucleophiles under appropriate conditions, although the electron-donating nature of the amino and hydroxymethyl groups might render it less reactive compared to a di-halogenated pyrazine.

Halogen Reactivity and Exchange on the Bromine Atom

The bromine atom at the 6-position of this compound is the primary site for synthetic modification. Its reactivity is characteristic of a halogen on an electron-deficient heterocyclic ring. This bromine atom can be readily displaced through various transition metal-catalyzed cross-coupling reactions as discussed above.

Halogen exchange reactions, for instance, converting the bromo-substituent to an iodo- or chloro-substituent, can also be envisioned as a strategy to modulate reactivity for subsequent transformations. While specific examples for this compound were not found, such exchanges are common in heterocyclic chemistry to access different coupling partners or to fine-tune reaction kinetics.

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. These principles are applicable to the synthesis and derivatization of this compound.

Catalytic Methods in Pyrazine Derivatization

Transition metal catalysis is a cornerstone for the functionalization of pyrazines. rsc.org Beyond the Suzuki coupling, other palladium-catalyzed reactions such as Sonogashira, Heck, and Stille couplings are employed for the derivatization of halopyrazines. rsc.org More recent advancements include direct C-H activation/arylation, which offers a more atom-economical approach by avoiding the pre-functionalization of the pyrazine ring. rsc.orgmdpi.com For instance, iron-catalyzed C-H functionalization of pyrazines with organoboron reagents has been developed, showcasing a robust method for creating C-C bonds. mdpi.com Ruthenium-catalyzed meta-selective C-H bromination has also been reported for other nitrogen-containing heterocycles, which could potentially be adapted for pyrazine systems to install functionalities at positions not accessible through classical methods. nih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of pyrazine synthesis, this includes the use of environmentally benign solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. nih.gov One-pot syntheses, where multiple reaction steps are carried out in the same vessel, are a key strategy to improve efficiency and reduce waste. mdpi.com The use of biocatalysis, for example, employing enzymes for specific transformations, is another growing area in green chemistry that can offer high selectivity under mild conditions. mdpi.com While specific green chemistry protocols for the synthesis of this compound are not detailed in the available literature, the broader trends in pyrazine synthesis point towards the adoption of such practices.

Scalable Synthesis Processes for Research Applications

The ability to produce a compound on a larger scale is crucial for its application in extensive research programs, such as drug discovery. lifechemicals.com Scalable syntheses prioritize operational simplicity, high yields, and the avoidance of problematic reagents or purification methods like chromatography. nih.govresearchgate.net For aminopyrazine derivatives, developing robust and reproducible synthetic routes is a key focus. An example of a scalable synthesis of a related class of compounds, piperazines, highlights the use of visible-light photochemistry to enable a one-step, stereoselective process. nih.gov While a specific scalable process for this compound has not been published, the synthesis described in patent literature, which involves the reduction of the corresponding carboxylic acid or ester, could potentially be optimized for larger scale production for research needs. google.com

Advanced Applications of 3 Amino 6 Bromopyrazin 2 Yl Methanol in Medicinal Chemistry and Drug Discovery

Investigation of Diverse Pharmacological Activities of Pyrazine (B50134) Derivatives

The unique electronic properties of the pyrazine ring, along with the potential for substitution at its carbon atoms, allow for the fine-tuning of molecular properties to achieve desired biological effects. nih.gov Researchers have extensively investigated pyrazine derivatives, revealing a broad spectrum of activities ranging from anticancer to antimicrobial and anti-inflammatory properties. researchgate.net

Pyrazine derivatives have emerged as promising candidates in the development of new anticancer agents. nih.gov Their chemical versatility allows for interaction with various biological targets involved in cancer progression. nih.gov Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation across a range of cancer cell lines. nih.govmdpi.com

For instance, certain pyrazoline derivatives have demonstrated significant cytotoxic effects against human pancreatic adenocarcinoma (AsPC-1) and glioblastoma (U251) cell lines. mdpi.com One of the most effective compounds, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, exhibited IC₅₀ values of 16.8 µM and 11.9 µM against AsPC-1 and U251 cells, respectively. mdpi.com Similarly, pyrazolo[3,4-d]pyrimidin-4-one derivatives have been tested against the MCF-7 human breast adenocarcinoma cell line, with 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showing a potent IC₅₀ of 11 µM. mdpi.com The anticancer potential of these heterocyclic compounds is often linked to their ability to inhibit key enzymes like poly(ADP-ribose) polymerase (PARP) or PI3 kinase. nih.govnih.gov

The development of novel antimicrobial and antifungal agents is a critical area of research due to rising drug resistance. Pyrazine derivatives have shown significant promise in this field. jetir.orgresearchgate.net A variety of pyrazine-based compounds have been synthesized and evaluated against clinically relevant bacterial and fungal strains. rjpbcs.com

For example, a series of pyrazine-2-carboxylic acid derivatives demonstrated notable antimicrobial activity. rjpbcs.com The compound (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone was particularly effective against Candida albicans, with a Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL. rjpbcs.com Other derivatives in the same study showed activity against Gram-negative bacteria like E. coli and P. aeruginosa with MIC values of 50 µg/mL and 25 µg/mL, respectively. rjpbcs.com In antifungal screenings, pyrazine analogs of chalcones were found to be effective against the dermatophyte Trichophyton mentagrophytes, with some nitro-substituted derivatives showing activity comparable to the standard drug fluconazole. nih.gov Coordination compounds incorporating pyrazine derivatives have also been tested, with an iron(III) complex showing highly selective bacteriostatic activity against Staphylococcus species. nih.gov

Tuberculosis remains a major global health issue, and pyrazine derivatives are central to its treatment. researchgate.net Pyrazinamide is a first-line drug for tuberculosis, and its success has spurred extensive research into other pyrazine-based compounds to combat drug-resistant strains of Mycobacterium tuberculosis. rjpbcs.com

Research into novel pyrazine analogs continues to yield promising candidates. A study on pyrazine analogs of chalcones found that nitro-substituted compounds displayed the highest potency against M. tuberculosis H37Rv. nih.govresearchgate.net Similarly, a series of pyrazolylpyrazoline hybrids incorporating triazole and tetrazole moieties were synthesized, with some compounds showing potent activity against M. tuberculosis with MIC values as low as 12.5 µg/mL, which is more potent than the standard drug rifampicin (B610482) in the same study. acs.org N-pyrazinylthiourea derivatives have also been found to display tuberculostatic activity in vitro, with MIC values ranging from 8 to 1000 µg/cm³. nih.gov

Chronic inflammation is implicated in numerous diseases, making the development of effective anti-inflammatory agents a priority. mdpi.com Pyrazine and its related heterocyclic structures, such as pyrazolines, have been identified as scaffolds for potent anti-inflammatory and analgesic drugs. nih.govnih.govresearchgate.net

Several studies have confirmed the anti-inflammatory potential of these compounds. researchgate.net In one study, pyrazoline derivatives were evaluated for their ability to inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.gov Two compounds, 2d and 2e, demonstrated higher anti-inflammatory activity than the reference drug, indomethacin. nih.gov Other research has focused on pyrazole (B372694) derivatives, with compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showing better anti-inflammatory activity than the standard drug diclofenac (B195802) sodium. nih.gov The analgesic effects of these compounds are often evaluated alongside their anti-inflammatory properties, with some pyrazoline derivatives showing significant pain-relieving effects. nih.govnih.gov

The broad biological activity of pyrazine derivatives extends to antiviral and antidiabetic applications. researchgate.netresearchgate.net Researchers have screened these compounds against a variety of viruses and investigated their potential for managing diabetes.

In antiviral research, pyrazine conjugates have been synthesized and tested against viruses like SARS-CoV-2. nih.gov Some pyrazine-triazole conjugates showed significant potency and a better selectivity index than the reference drug Favipiravir. nih.gov Another study on a pyrazino-pyrazine derivative reported antiviral activity against several viruses, including influenza, herpes simplex, and vaccinia viruses. karger.com

In the context of diabetes, pyrazine derivatives are being explored for their potential to manage type 2 diabetes. undip.ac.idmdpi.com An in-silico study of compounds from palm juice identified pyrazine and furan (B31954) derivatives with the potential to act as antidiabetic agents by binding to receptors like aldose reductase. undip.ac.id Other studies have focused on the synthesis of pyridazine (B1198779) and pyrazine analogs that inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a therapeutic strategy for controlling postprandial hyperglycemia. researchgate.net

Role as a Key Intermediate in Pharmaceutical Development

The compound (3-Amino-6-bromopyrazin-2-yl)methanol serves as a highly valuable scaffold and key intermediate in the synthesis of complex pharmaceutical molecules. Its utility stems from the specific arrangement of its functional groups, which allow for diverse and targeted chemical modifications.

The structure features three key points for chemical elaboration:

A Bromo Group: The bromine atom at the 6-position is a critical "handle" for a wide range of metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. researchgate.netnbinno.com This allows for the straightforward introduction of various aryl, heteroaryl, or alkyl groups, enabling chemists to systematically explore a vast chemical space and build molecular complexity. nbinno.com

An Amino Group: The primary amino group at the 3-position can be readily acylated, alkylated, or used to form amides, sulfonamides, and other functionalities. This group often serves as a key hydrogen bond donor or acceptor, crucial for binding to biological targets.

A Methanol (B129727) Group: The hydroxymethyl group (-CH₂OH) at the 2-position can be oxidized to an aldehyde or carboxylic acid, or it can be converted into ethers or esters. This provides another avenue for derivatization to modulate the compound's physicochemical properties, such as solubility and metabolic stability.

This trifunctional nature makes this compound an ideal starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The ability to selectively modify each part of the molecule allows for precise structure-activity relationship (SAR) studies, accelerating the optimization of lead compounds into viable drug candidates.

Precursor for Novel Biologically Active Molecules

This compound serves as a critical intermediate in the synthesis of novel heterocyclic compounds, particularly those designed as protein kinase inhibitors. Its bifunctional nature, featuring both an amino and a hydroxymethyl group on a brominated pyrazine core, allows for sequential and regioselective chemical transformations, making it an ideal scaffold for building complex molecular architectures.

A significant application of this compound is in the development of inhibitors for 3-phosphoinositide-dependent protein kinase-1 (PDK1). google.comgoogle.com PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers. The overexpression or mutation of components in this pathway can lead to uncontrolled cell growth, proliferation, and survival. Consequently, PDK1 has become a prime target for the development of anti-cancer therapeutics.

In the synthesis of these inhibitors, this compound is utilized as a key precursor. The synthesis involves a multi-step process that begins with the conversion of 3-amino-6-bromopyrazine-2-carboxylic acid to its methyl ester, followed by reduction to yield this compound. This intermediate is then further elaborated through a series of reactions to construct the final inhibitor molecule. The general synthetic scheme highlights the strategic importance of this precursor in assembling the desired pharmacophore.

Table 1: Synthesis of this compound as a Precursor

| Step | Starting Material | Reagents | Product | Purpose |

| 1 | 3-Amino-6-bromopyrazine-2-carboxylic acid | Isobutyl chloroformate, N-methylmorpholine, Methanol | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Esterification of the carboxylic acid |

| 2 | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Lithium aluminium hydride | This compound | Reduction of the ester to an alcohol |

The resulting complex heterocyclic compounds, derived from this precursor, have demonstrated potent and selective inhibition of PDK1, underscoring the value of this compound in generating novel and biologically active molecules for therapeutic development. google.comgoogle.com

Chemical Modification of Existing Drug Structures

While the primary documented use of this compound is as a foundational building block in the de novo synthesis of novel therapeutic agents, its potential for the chemical modification of existing drug structures is an area of theoretical interest in medicinal chemistry. The reactive sites on the molecule—the amino group, the hydroxymethyl group, and the bromine atom—offer multiple handles for conjugation to other molecules.

In principle, this compound could be coupled to an existing drug molecule to introduce a pyrazine moiety. This modification could potentially alter the drug's pharmacokinetic or pharmacodynamic properties, such as improving its binding affinity to a target, enhancing its metabolic stability, or altering its solubility. However, a review of current scientific literature and patents does not provide specific examples of this compound being used for this express purpose. The prevailing research focuses on its role as a precursor in the ground-up synthesis of new chemical entities rather than as a modifying agent for established drugs.

Biochemical Research Applications

The utility of this compound extends beyond synthesis into the realm of biochemical research, primarily through the study of the biological activity of its derivatives.

Studies on Enzyme Kinetics and Inhibition

Derivatives of this compound have been instrumental in the study of enzyme kinetics and inhibition, particularly for protein kinases like PDK1. google.comgoogle.com Kinase activity is typically assayed by measuring the transfer of a phosphate (B84403) group from a donor, usually adenosine (B11128) triphosphate (ATP), to a substrate protein or peptide. Inhibitors of this process are crucial for understanding the enzyme's mechanism and for developing therapeutic interventions.

In the case of PDK1, inhibitors synthesized from this compound have been evaluated in biochemical assays to determine their potency and selectivity. google.com These studies involve incubating the enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The rate of substrate phosphorylation is then measured, often using techniques like fluorescence polarization or radiometric assays.

Table 2: Representative Kinase Inhibition Assay Parameters for PDK1

| Parameter | Condition | Purpose |

| Enzyme | Recombinant human PDK1 | The biological target of the inhibitor. |

| Substrate | A specific peptide or protein (e.g., Akt) | The molecule that is phosphorylated by the enzyme. |

| ATP Concentration | Typically at or near the Km value | To ensure competitive binding of the inhibitor can be accurately measured. |

| Inhibitor Concentrations | A range of concentrations | To determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited). |

The data from these assays, such as the IC50 values, provide quantitative measures of the inhibitor's potency and are crucial for establishing structure-activity relationships (SAR). This information guides the further optimization of the lead compounds to enhance their inhibitory activity and selectivity.

Exploration of Interactions with Metabolic Pathways

The study of compounds derived from this compound has provided valuable insights into the functioning of key metabolic and signaling pathways. The primary example is the investigation of the PI3K/Akt/mTOR pathway, in which PDK1 plays a pivotal role. This pathway is central to regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. google.comgoogle.com

By using potent and selective inhibitors derived from this compound, researchers can probe the downstream effects of blocking PDK1 activity. For instance, inhibition of PDK1 is expected to decrease the phosphorylation of its key substrate, Akt. This, in turn, would affect the activity of a cascade of downstream proteins involved in cell cycle progression and apoptosis.

The exploration of these interactions is often conducted in cell-based assays using cancer cell lines known to have an overactive PI3K/Akt pathway. The effects of the inhibitors on cell viability, proliferation, and the phosphorylation status of key pathway proteins are measured. These studies help to validate the therapeutic hypothesis that inhibiting PDK1 can be an effective anti-cancer strategy and elucidate the intricate network of interactions within this critical metabolic pathway. google.com The development of these chemical probes, enabled by precursors like this compound, is therefore essential for advancing our understanding of cellular signaling and for the discovery of new therapeutic targets.

Coordination Chemistry of 3 Amino 6 Bromopyrazin 2 Yl Methanol Derivatives

Ligand Design and Metal Complexation Strategies

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. nih.gov The (3-Amino-6-bromopyrazin-2-yl)methanol molecule contains several potential donor atoms: the two nitrogen atoms of the pyrazine (B50134) ring, the nitrogen atom of the exocyclic amino group, and the oxygen atom of the methanol (B129727) group. This multifunctionality allows for various coordination modes, making it a versatile building block for both discrete molecules and coordination polymers.

Potential Coordination Modes:

Monodentate: The ligand could coordinate to a metal center through one of the pyrazine ring nitrogen atoms.

Bidentate Chelating: A stable five-membered ring can be formed by coordinating through the N1 nitrogen of the pyrazine ring and the nitrogen of the adjacent amino group (an N,N'-chelate). Alternatively, chelation could occur through the N1 nitrogen and the oxygen of the neighboring methanol group (an N,O-chelate). Chelation is a common binding mode for 2-substituted pyrazine and pyridine (B92270) derivatives. mdpi.com

Bidentate Bridging: The two nitrogen atoms of the pyrazine ring are positioned on opposite sides of the ring, making them ideal for bridging two metal centers. mcpherson.edu This mode of coordination can lead to the formation of one-dimensional chains, two-dimensional grids, or three-dimensional metal-organic frameworks (MOFs). massey.ac.nznih.gov

The substituents on the pyrazine ring play a crucial role in modifying the ligand's properties. The electron-donating amino group increases the basicity of the pyrazine nitrogens, enhancing their coordination ability. The bromo-substituent acts as an electron-withdrawing group and can also participate in halogen bonding to stabilize crystal structures. The hydroxyl group of the methanol substituent can act as a coordination site and is also a strong hydrogen bond donor, which can be pivotal in directing the supramolecular assembly of the final architecture. preprints.org

Strategies for metal complexation with such ligands often involve reacting the ligand with various metal salts, such as halides or nitrates, in a suitable solvent like methanol or water. nih.govmdpi.com The final structure is influenced by the choice of metal ion, the counter-anion, the solvent, and the reaction conditions. For instance, studies on 2-aminopyrazine with Co(II) and Cu(II) have shown that the aminopyrazine ligand can act as a bridging unit to form one-dimensional coordination polymers. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Resulting Structure |

| Monodentate | Pyrazine Nitrogen (N1 or N4) | Simple Metal Complex |

| Bidentate Chelating | Pyrazine N1 and Amino N | 5-membered chelate ring |

| Bidentate Chelating | Pyrazine N1 and Methanol O | 5-membered chelate ring |

| Bidentate Bridging | Pyrazine N1 and Pyrazine N4 | Polymeric or Binuclear Complex |

Catalytic Applications of Metal-Pyrazine Complexes

Metal complexes derived from pyrazine and its analogues have emerged as promising catalysts for a variety of organic transformations. sciencenet.cnnih.gov The electronic properties of the pyrazine ring, combined with the steric and electronic influence of its substituents, allow for the fine-tuning of the catalytic activity of the metallic center.

A key area of application is in hydrogenation and dehydrogenation reactions. For example, iron complexes featuring pyrazine-based PNP pincer ligands have been investigated for the hydrogenation of CO₂. acs.org In these systems, the ligand is not merely a spectator but an active participant in the catalytic cycle. This concept, known as metal-ligand cooperativity , involves the dearomatization and rearomatization of the pyrazine core, which facilitates substrate activation. nih.govacs.org

Pyrazine-like amino-pyridine ligands have also been used to create iron and nickel catalysts for olefin polymerization and atom transfer radical polymerization (ATRP). mdpi.comnsf.gov The steric bulk and electron-donating properties of the ligand framework are critical in controlling the catalytic activity and the properties of the resulting polymer. nsf.gov

Furthermore, transition metal complexes are widely studied as catalysts for oxidation reactions. scirp.orgmdpi.com Complexes of metals like molybdenum, vanadium, and copper with amino-containing ligands have demonstrated activity in the epoxidation and hydroxylation of alkenes. scirp.orgresearchgate.net It is anticipated that metal complexes of this compound could exhibit similar catalytic activity, with the potential for tuning selectivity through modification of the ligand structure.

Table 2: Examples of Catalysis using Metal-Pyrazine (or Analogue) Complexes

| Catalytic Reaction | Metal | Ligand Type | Reference |

| CO₂ Hydrogenation | Iron | Pyrazine-based PNP Pincer | nih.govacs.org |

| Olefin Polymerization | Nickel, Iron | Amine-Pyridine | mdpi.comnsf.gov |

| Styrene ATRP | Iron | Amine-Pyridine | nsf.gov |

| Alkene Epoxidation | Molybdenum, Vanadium | Amino Acid | scirp.orgresearchgate.net |

Models in Bioinorganic Chemistry

Bioinorganic chemistry seeks to understand the role of metals in biological systems, often by creating smaller, synthetic molecules that model the structure and function of metalloenzyme active sites. Pyrazine-containing ligands are valuable in this pursuit due to their structural and electronic similarities to biological heterocycles.

One prominent example is the modeling of the molybdopterin cofactor, which is essential for the function of molybdenum and tungsten-dependent oxidoreductases. mdpi.com Synthetic procedures have been developed to couple pyrazine moieties to dithiolene units, creating ligands that mimic the core structure of molybdopterin. mdpi.com Coordination of these ligands to molybdenum or tungsten provides valuable insights into the electronic structure and reactivity of the enzyme active sites.

Pyrazine is also famous for its role in the Creutz-Taube ion, a ruthenium complex where a pyrazine molecule bridges two metal centers. nih.gov This complex was fundamental in understanding intramolecular electron transfer, a process vital to many biological functions like photosynthesis and respiration. The ability of this compound to bridge metal centers suggests its potential use in constructing similar models for studying electron transfer phenomena.

Moreover, the functional groups on the ligand—the amino and methanol groups—are capable of forming hydrogen bonds, which are crucial for substrate recognition and positioning in enzyme active sites. nih.gov Complexes incorporating these ligands can therefore model not just the primary coordination sphere of a metalloenzyme but also the secondary, non-covalent interactions that fine-tune its function. preprints.org

Table 3: Pyrazine Ligands as Models in Bioinorganic Chemistry

| Biological System/Process Modeled | Pyrazine Ligand Type | Purpose of Model | Reference |

| Molybdenum/Tungsten Cofactors | Pyrazine-Dithiolene | Mimics active site of oxidoreductases | mdpi.com |

| Intramolecular Electron Transfer | Bridging Pyrazine | Studies metal-to-metal communication | nih.gov |

| Enzyme Active Site Environment | Aminopyrazines | Models hydrogen bonding networks | nih.gov |

Theoretical and Computational Chemistry Studies on 3 Amino 6 Bromopyrazin 2 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net DFT calculations can provide deep insights into the molecular geometry, electronic properties, and reactivity of (3-Amino-6-bromopyrazin-2-yl)methanol. By employing functionals like B3LYP with an appropriate basis set, such as 6-311++G(d,p), key parameters can be determined.

Molecular Geometry and Electronic Properties:

The optimized molecular structure of this compound, as determined by DFT, would reveal the precise bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental for understanding the molecule's three-dimensional conformation.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Reactivity Descriptors:

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in understanding the molecule's propensity to donate or accept electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. researchgate.netnih.gov

Given the structural motifs present in this compound, such as the aminopyrazine core, it could potentially target a range of enzymes or receptors. For instance, pyrazine (B50134) derivatives have been investigated as inhibitors of various kinases or other enzymes implicated in disease. nih.gov

A hypothetical docking study of this compound against a kinase target could reveal the following:

Binding Affinity: A negative docking score, typically in kcal/mol, indicating the strength of the interaction. A more negative score suggests a stronger binding.

Binding Pose: The specific orientation of the ligand within the protein's active site.

Key Interactions: The formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues. For example, the amino group and the hydroxyl group of the methanol (B129727) substituent could act as hydrogen bond donors or acceptors.

Table 2: Hypothetical Molecular Docking Results for this compound against a Kinase Target

| Parameter | Result |

| Docking Score | -8.5 kcal/mol |

| Hydrogen Bonds | Formed with ASP86, LYS33 |

| Hydrophobic Interactions | With VAL45, ILE102 |

Note: This data is for illustrative purposes and represents a potential outcome of a molecular docking simulation.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties, collectively known as ADME, must be evaluated. nih.gov In silico tools and models can predict these properties, offering a preliminary assessment of a molecule's drug-likeness. mdpi.com

For this compound, various ADME parameters can be predicted using computational models:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are crucial.

Metabolism: The potential for metabolism by cytochrome P450 enzymes can be assessed.

Excretion: Predictions related to renal clearance can be made.

Table 3: Hypothetical In Silico ADME Prediction for this compound

| ADME Property | Predicted Value |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Plasma Protein Binding | Moderate |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

Note: These predicted ADME properties are hypothetical and generated for illustrative purposes.

Conformational Analysis and Energy Landscape Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. researchgate.net

The results of a conformational analysis would typically be presented as a plot of potential energy versus a specific dihedral angle, showing the energy barriers to rotation and the most stable conformers.

Emerging Research Directions and Patent Landscape for 3 Amino 6 Bromopyrazin 2 Yl Methanol

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of a lead compound. For (3-Amino-6-bromopyrazin-2-yl)methanol, SAR exploration would involve systematically modifying its distinct structural features: the amino group, the bromine atom, the pyrazine (B50134) core, and the hydroxymethyl group. nih.govnih.gov

The heteroaromatic nature of the pyrazine ring allows it to engage in various non-covalent interactions with biological targets, including hydrogen bonds and π-stacking. acs.org The nitrogen atoms in the pyrazine ring primarily act as hydrogen bond acceptors. acs.org The substituents on the ring significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its pharmacological activity.

Key areas for SAR exploration on the this compound scaffold include:

The Amino Group (C3-Position): The primary amino group is a crucial site for hydrogen bonding and can be acylated, alkylated, or incorporated into larger heterocyclic systems to modulate activity. Its basicity and hydrogen-donating capacity are key to its interactions with protein residues.

The Bromine Atom (C6-Position): The bromine atom significantly influences the compound's electronic properties and can serve as a handle for further functionalization through cross-coupling reactions. Replacing bromine with other halogens or different functional groups can impact binding affinity and metabolic stability. researchgate.net

The Methanol (B129727) Group (C2-Position): The hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor. Oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, would alter the compound's polarity and interaction profile.

A general SAR analysis for aminopyrazine derivatives is summarized in the table below, providing a predictive framework for analogues of this compound.

Patent Analysis for Future Research and Development Trends

The patent landscape for pyrazine derivatives reveals a significant and sustained interest from the pharmaceutical industry. nih.govnih.gov These compounds are frequently claimed in patents for a wide array of therapeutic applications, highlighting their versatility and potential as privileged scaffolds in drug design. nih.govnih.gov Analysis of recent patents indicates that research and development efforts are particularly concentrated in oncology and neurodegenerative diseases. nih.gov

Pyrazine derivatives are prominent as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov The pyrazine core can effectively mimic the hinge-binding interactions of ATP in the kinase domain. Likewise, pyrazines have been investigated as inhibitors of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov

While patents specifically citing this compound are not widespread, numerous patents cover substituted aminopyrazines, suggesting that this compound is a valuable starting material for generating proprietary molecules. google.comgoogle.com For instance, patents often describe the reaction of a halogenated pyrimidine (B1678525) or pyrazine with an amine as a key step in synthesizing active pharmaceutical ingredients. google.com The future R&D trends for compounds derived from this compound will likely align with these broader areas of focus within pyrazine chemistry.

Table 2: Representative Patent Applications for Pyrazine Derivatives and Related Heterocycles

| Patent Number | Title | Therapeutic Area/Application | Relevance to this compound |

|---|---|---|---|

| CA2296727A1 | Pyrazine derivatives, preparation and medicines containing them google.com | General pharmaceutical applications | Discloses the synthesis and use of various pyrazine derivatives, establishing a framework for developing new therapeutic agents from pyrazine intermediates. google.com |

| US3259623A | Process for preparing 2-(secondary amino)-halogenopyrimidines google.com | Chemical synthesis, Agricultural applications | Describes methods for synthesizing amino-substituted halogenated heterocycles, a core process applicable to the modification of the subject compound. google.com |

| AU2019404022A1 | Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione (B14885231) compounds, compositions thereof, and methods of treatment therewith google.com | Androgen receptor mediated diseases | Highlights the use of amino-substituted aromatic rings as key components in biologically active molecules, a strategy applicable to the amino group on the pyrazine ring. google.com |

Future Perspectives in Pyrazine Chemistry and its Biomedical Relevance

The field of pyrazine chemistry is poised for significant growth, driven by its proven track record in producing successful therapeutic agents and the continuous demand for novel drugs. marketresearchintellect.comnih.gov The versatility of the pyrazine ring allows for extensive chemical modification, enabling the creation of large and diverse compound libraries for high-throughput screening. nih.govbenthamdirect.com The future of pyrazine-based drug discovery will likely be shaped by advancements in synthetic methodologies and a deeper understanding of their biological targets.

One promising direction is the integration of pyrazine scaffolds with natural product fragments to create hybrid molecules with enhanced potency and novel mechanisms of action. mdpi.com Furthermore, the development of more sustainable and efficient synthetic methods, such as flow chemistry and green chemistry practices, will facilitate the large-scale and environmentally friendly production of pyrazine derivatives. marketresearchintellect.comacs.org These technologies allow for precise control over reaction conditions, often leading to higher yields and purity. acs.org

For this compound, its future biomedical relevance lies in its potential as a versatile starting point for creating next-generation therapeutics. Its multiple functionalization points allow for the application of modern synthetic techniques to generate libraries of novel compounds. mdpi.com These derivatives could be targeted toward a range of diseases, particularly in oncology, where pyrazine-containing drugs like Bortezomib have already made a significant impact. mdpi.com As our understanding of disease biology grows, the strategic design of pyrazine derivatives, starting from scaffolds like this compound, will continue to be a fruitful area of research, offering hope for new and more effective treatments. nih.gov

Q & A

Basic: What are the optimal synthetic routes for (3-Amino-6-bromopyrazin-2-yl)methanol, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves halogenation and functional group modifications. A feasible approach includes:

- Step 1: Start with a pyrazine precursor (e.g., methyl 3-amino-6-bromopyrazine-2-carboxylate) and reduce the ester group to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol .

- Step 2: Optimize reaction temperature (e.g., 0–25°C) to prevent over-reduction or side reactions.

- Critical Parameters: Monitor pH to stabilize the amino group; use anhydrous solvents to avoid hydrolysis. Yield improvements (>80%) are achievable via microwave-assisted synthesis, which reduces reaction time .

Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies the hydroxymethyl (–CH₂OH) and amino (–NH₂) groups. The bromine atom causes distinct deshielding in the pyrazine ring protons (δ 8.1–8.5 ppm) .

- X-Ray Crystallography: Use SHELX software for structure refinement. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), resolution < 0.8 Å. The bromine atom’s heavy atom effect aids in phase determination .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 218.98) .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Contradictions often arise from varying purification methods or solvent systems. To address this:

- Experimental Design: Conduct a fractional factorial design (FFD) to test variables: solvent polarity (methanol vs. DMF), temperature (25°C vs. 60°C), and reducing agent (NaBH₄ vs. LiAlH₄). Use ANOVA to identify significant factors .

- Case Study: A 2024 study found that methanol/water (9:1) improved yield by 15% compared to pure methanol, likely due to enhanced solubility of intermediates .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model Suzuki-Miyaura coupling. The bromine atom’s electron-withdrawing effect lowers the LUMO energy (-1.8 eV), favoring oxidative addition with Pd catalysts .

- Docking Studies: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The hydroxymethyl group forms hydrogen bonds with active-site residues (e.g., Asp86 in EGFR kinase) .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Methodological Answer:

- Analog Synthesis: Replace bromine with chlorine or trifluoromethyl groups to assess halogen impact on bioactivity. For example, a 2023 study showed CF₃ substitution increased cytotoxicity by 40% in HeLa cells .

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical moieties. The amino and hydroxymethyl groups are essential for binding to bacterial dihydrofolate reductase (IC₅₀ = 0.8 µM) .

Advanced: How does the compound’s solubility profile impact its application in aqueous-phase reactions?

Methodological Answer:

- Solubility Testing: Measure in PBS (pH 7.4) and DMSO. The compound has limited aqueous solubility (2.1 mg/mL at 25°C), necessitating co-solvents like ethanol (10% v/v) for biological assays .

- Derivatization: Acetylation of the hydroxymethyl group improves solubility (5.6 mg/mL) but reduces metabolic stability .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Crystallization Issues: The compound tends to form oils due to hydrogen bonding between –NH₂ and –OH groups.

- Solutions: Use slow evaporation with ethyl acetate/hexane (3:7) at 4°C. Additive screening (e.g., 1% n-octanol) disrupts intermolecular H-bonds, yielding single crystals suitable for SHELXL refinement .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.